molecular formula C10H20ClNS B12854078 4-(4-Chlorobutyl)-2,2-dimethylthiomorpholine

4-(4-Chlorobutyl)-2,2-dimethylthiomorpholine

Cat. No.: B12854078
M. Wt: 221.79 g/mol
InChI Key: IRCUMJXSPBSXIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Chlorobutyl)-2,2-dimethylthiomorpholine is an organic compound that belongs to the class of thiomorpholines. Thiomorpholines are heterocyclic compounds containing a sulfur atom in a six-membered ring. This particular compound is characterized by the presence of a 4-chlorobutyl group and two methyl groups attached to the thiomorpholine ring. It is used in various chemical and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chlorobutyl)-2,2-dimethylthiomorpholine typically involves the reaction of 2,2-dimethylthiomorpholine with 4-chlorobutyl chloride. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction is usually conducted in an organic solvent like dichloromethane or tetrahydrofuran at a controlled temperature to ensure high yield and purity of the product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The product is then purified through distillation or recrystallization to achieve the desired purity levels for industrial applications .

Chemical Reactions Analysis

Types of Reactions

4-(4-Chlorobutyl)-2,2-dimethylthiomorpholine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(4-Chlorobutyl)-2,2-dimethylthiomorpholine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of other organic compounds.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-(4-Chlorobutyl)-2,2-dimethylthiomorpholine involves its interaction with molecular targets through its functional groups. The chlorobutyl group can participate in nucleophilic substitution reactions, while the thiomorpholine ring can interact with various biological molecules. The compound’s effects are mediated through these interactions, which can influence biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-Chlorobutyl)-2,2-dimethylthiomorpholine is unique due to the presence of both the chlorobutyl group and the thiomorpholine ring. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C10H20ClNS

Molecular Weight

221.79 g/mol

IUPAC Name

4-(4-chlorobutyl)-2,2-dimethylthiomorpholine

InChI

InChI=1S/C10H20ClNS/c1-10(2)9-12(7-8-13-10)6-4-3-5-11/h3-9H2,1-2H3

InChI Key

IRCUMJXSPBSXIV-UHFFFAOYSA-N

Canonical SMILES

CC1(CN(CCS1)CCCCCl)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.